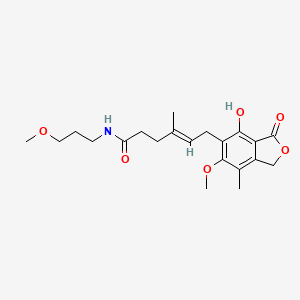![molecular formula C23H25N3O2 B12163016 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12163016.png)
6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenylpiperidinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Phenylpiperidinylmethyl Group: This step involves the alkylation of the pyridazinone core with a phenylpiperidine derivative, often using alkyl halides or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Functionalized aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one has been studied for its potential pharmacological properties. It may exhibit activity as a receptor ligand, enzyme inhibitor, or modulator of biological pathways.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly for targeting neurological disorders, inflammation, or cancer.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatile reactivity makes it suitable for various applications in manufacturing and technology.
Wirkmechanismus
The mechanism of action of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-Hydroxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(2-Methoxyphenyl)-2-[(4-methylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a methyl group on the piperidine ring.
6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)ethyl]pyridazin-3(2H)-one: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
The uniqueness of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can influence its solubility and reactivity, while the phenylpiperidinylmethyl group can affect its binding affinity and selectivity for biological targets.
Eigenschaften
Molekularformel |
C23H25N3O2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C23H25N3O2/c1-28-22-10-6-5-9-20(22)21-11-12-23(27)26(24-21)17-25-15-13-19(14-16-25)18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3 |
InChI-Schlüssel |
VGELBBBVXVACSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12162944.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162948.png)
![{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12162949.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B12162950.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162954.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12162956.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162964.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B12162977.png)

![1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12163004.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12163010.png)
